molecular formula C16H12BrNO3 B2527280 (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime CAS No. 477848-44-5

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime

Cat. No.: B2527280
CAS No.: 477848-44-5
M. Wt: 346.18
InChI Key: NVJQJRGPUWCRPP-OBGWFSINSA-N
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Description

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is a chemical compound with the molecular formula C16H12BrNO3 It is characterized by the presence of a bromophenyl group, a methoxy-substituted benzofuran ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Bromination: The bromophenyl group is introduced through bromination reactions using bromine or N-bromosuccinimide.

    Formation of the Oxime: The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and benzofuran rings provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone: Lacks the oxime group, which may affect its reactivity and biological activity.

    (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanol: Contains a hydroxyl group instead of an oxime, leading to different chemical properties.

    (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanamine: Contains an amine group, which can significantly alter its biological interactions.

Uniqueness

The presence of the oxime group in (4-Bromophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime provides unique reactivity and potential for forming hydrogen bonds, making it distinct from other similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with specific properties.

Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-20-13-4-2-3-11-9-14(21-16(11)13)15(18-19)10-5-7-12(17)8-6-10/h2-9,19H,1H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJQJRGPUWCRPP-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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